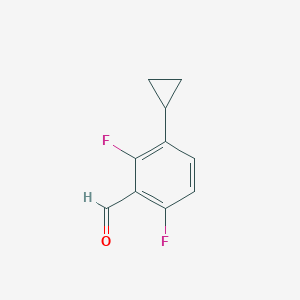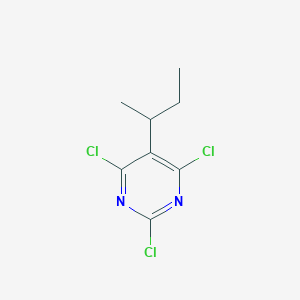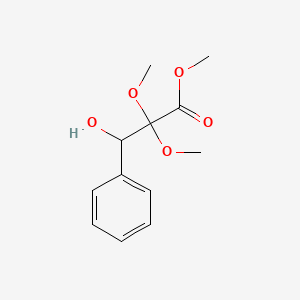
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate is an organic compound with the molecular formula C12H16O5 It is a derivative of propanoic acid and features a phenyl group, two methoxy groups, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with methanol in the presence of an acid catalyst to form this compound . The reaction typically requires controlled temperatures and specific reaction times to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted esters .
Scientific Research Applications
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
- Methyl 3-oxo-3-phenylpropanoate
- Methyl 2-hydroxy-2-phenylpropanoate
Uniqueness
Methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate is unique due to the presence of two methoxy groups, which significantly influence its chemical properties and reactivity.
Properties
CAS No. |
67498-15-1 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl 3-hydroxy-2,2-dimethoxy-3-phenylpropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-11(14)12(16-2,17-3)10(13)9-7-5-4-6-8-9/h4-8,10,13H,1-3H3 |
InChI Key |
NAKODYMBTIUVFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


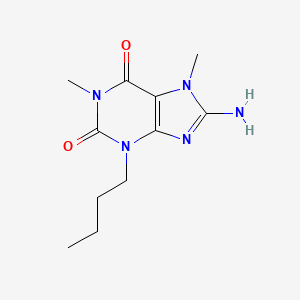
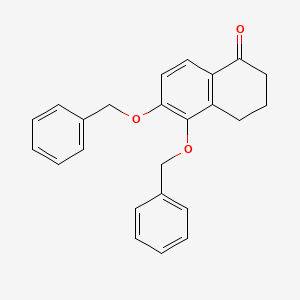
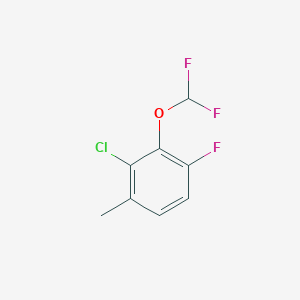

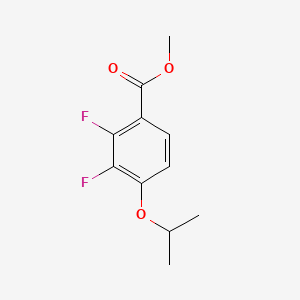

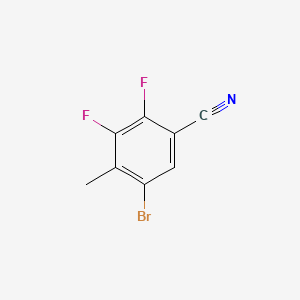
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
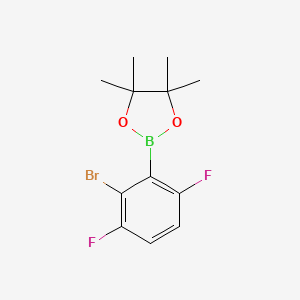
![Ethyl 4-[(4-azido-3-hydroxybutyl)-(4-methylphenyl)sulfonylamino]benzoate](/img/structure/B14019935.png)
